D-Cellopentose Hexadecaacetate
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Overview
Description
D-Cellopentose Hexadecaacetate: is a complex carbohydrate derivative with the molecular formula C62H84O42 and a molecular weight of 1501.31 g/mol . This compound is characterized by its multiple acetate groups, making it a highly acetylated sugar derivative. It is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Cellopentose Hexadecaacetate typically involves the acetylation of D-Cellopentose. The process includes the reaction of D-Cellopentose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups present in the sugar molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: D-Cellopentose Hexadecaacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield the parent sugar, D-Cellopentose.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: D-Cellopentose
Oxidation: Various oxidized sugar derivatives
Substitution: Acetylated derivatives with different functional groups
Scientific Research Applications
D-Cellopentose Hexadecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying acetylation reactions and carbohydrate chemistry.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of D-Cellopentose Hexadecaacetate involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple acetate groups allow it to participate in various biochemical pathways, including those involved in carbohydrate metabolism and energy production. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
D-Cellobiose Octaacetate: Another highly acetylated sugar derivative with similar properties and applications.
D-Cellotriose Dodecaacetate: A trimeric sugar derivative with multiple acetate groups.
D-Cellotetraose Hexadecaacetate: A tetrameric sugar derivative with a similar degree of acetylation.
Uniqueness: D-Cellopentose Hexadecaacetate is unique due to its specific structure and degree of acetylation, which confer distinct chemical and biological properties. Its high molecular weight and multiple acetate groups make it particularly useful in studying complex carbohydrate interactions and in developing specialized chemical and biological applications .
Properties
Molecular Formula |
C38H52O26 |
---|---|
Molecular Weight |
924.8 g/mol |
IUPAC Name |
[(2S,3S,4R,5S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H52O26/c1-14(39)50-11-24-28(30(54-18(5)43)33(36(49)60-24)57-21(8)46)63-38-35(59-23(10)48)32(56-20(7)45)29(26(62-38)13-52-16(3)41)64-37-34(58-22(9)47)31(55-19(6)44)27(53-17(4)42)25(61-37)12-51-15(2)40/h24-38,49H,11-13H2,1-10H3/t24-,25+,26+,27+,28-,29+,30+,31-,32-,33-,34+,35+,36?,37-,38-/m0/s1 |
InChI Key |
VBVUYJVFDMZKBV-AVAJRAOKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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